molecular formula C18H15F2N3O3S B4350018 7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350018
M. Wt: 391.4 g/mol
InChI Key: ZZSZVBMVYOXUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles, pyrimidines, and other intermediates. Common synthetic routes may involve:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyrimidine Ring: This can be achieved through condensation reactions with appropriate amines and nitriles.

    Functional Group Modifications: Introduction of the difluoromethyl and isopropyl groups through halogenation and alkylation reactions.

    Final Assembly: Coupling of the benzodioxole and pyrimidine intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or pyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to known bioactive molecules.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as a precursor for other high-value chemicals.

Mechanism of Action

The mechanism of action of 7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: A class of compounds with diverse biological activities.

    Benzodioxoles: Known for their presence in various natural products and pharmaceuticals.

Uniqueness

The unique combination of the benzodioxole and pyrido[2,3-d]pyrimidine rings, along with the difluoromethyl and isopropyl groups, distinguishes this compound from others. Its specific functional groups may confer unique biological activities and chemical reactivity.

Conclusion

7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex and potentially valuable compound in various fields of research and industry. Further studies are needed to fully understand its properties and applications.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-8(2)23-16-14(17(24)22-18(23)27)10(15(19)20)6-11(21-16)9-3-4-12-13(5-9)26-7-25-12/h3-6,8,15H,7H2,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZVBMVYOXUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
7-(1,3-BENZODIOXOL-5-YL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.